An In-depth Technical Guide to 4,5-Dimethylguaiacol: Structure, Properties, and Applications
An In-depth Technical Guide to 4,5-Dimethylguaiacol: Structure, Properties, and Applications
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Core Molecular Identity: Structure and Weight
4,5-Dimethyl-2-methoxyphenol is a substituted phenol with the chemical formula C₉H₁₂O₂.[1] Its structure consists of a benzene ring with a hydroxyl group at position 1, a methoxy group at position 2, and two methyl groups at positions 4 and 5. This arrangement of functional groups is crucial to its chemical properties and biological activity.
The molecular weight of 4,5-dimethyl-2-methoxyphenol is 152.19 g/mol .[1] This fundamental property is essential for various quantitative analyses and experimental designs.
| Property | Value | Source |
| IUPAC Name | 4,5-Dimethyl-2-methoxyphenol | |
| Synonyms | 5-Methylcreosol, 6-Methoxy-3,4-xylenol | |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
A visual representation of the chemical structure is provided below:
Caption: Chemical structure of 4,5-Dimethyl-2-methoxyphenol.
Synthesis Methodologies
While a specific, detailed protocol for the synthesis of 4,5-dimethyl-2-methoxyphenol is not extensively documented in readily available literature, its synthesis can be approached through established methods for structurally similar methoxyphenols. The following protocols for related compounds can be adapted by researchers.
Protocol 1: Synthesis of 4-Methoxyphenol via Monomethylation of Hydroquinone
This procedure outlines the synthesis of a related compound, 4-methoxyphenol, and can serve as a foundational method.
Materials:
-
Hydroquinone
-
Benzene
-
Water
-
50% aqueous sodium hydroxide
-
Dimethyl sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser, stirrer, and two addition funnels, charge 660 grams of hydroquinone, 4800 grams of benzene, and 300 grams of water.[2]
-
Gradually and simultaneously add 480 grams of 50% aqueous sodium hydroxide and 756 grams of dimethyl sulfate at reflux (70°-75°C) over approximately one hour.[2] It is important to keep the addition of the alkali slightly ahead of the dimethyl sulfate.[2]
Protocol 2: Synthesis of 4-Methoxyphenol from p-Anisaldehyde
This alternative method utilizes a dual-phase oxidation reaction.
Materials:
-
p-Anisaldehyde
-
Methylene chloride
-
30% aqueous hydrogen peroxide
-
Formic acid
-
1.5N sodium hydroxide
-
Methanol
-
Concentrated hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a 500 mL flask, dissolve 5.0 g of p-anisaldehyde in 184 mL of methylene chloride and stir vigorously.[2]
-
Add 9.37 mL of 30% aqueous hydrogen peroxide and 5.54 mL of formic acid to the solution.[2]
-
Heat the mixture to reflux for 20.5 hours with continuous stirring.[2]
-
After cooling, add 119 mL of 1.5N sodium hydroxide and stir for 15 minutes.[2]
-
Separate the organic layer and concentrate it using a rotary evaporator.[2]
-
Combine the residue with the aqueous solution and add 79.3 mL of methanol, stirring for 30 minutes.[2]
-
Remove the methanol via rotary evaporation.[2]
-
Extract neutral materials from the aqueous residue with two 100 mL portions of methylene chloride.[2]
-
Adjust the pH of the solution to 1-2 with concentrated hydrochloric acid.[2]
-
Extract the 4-methoxyphenol with three 100 mL portions of methylene chloride.[2]
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the methylene chloride using a rotary evaporator to obtain the crude product.[2]
-
The product can be further purified by bulb-to-bulb distillation.[2]
Caption: Hypothetical Suzuki-Miyaura coupling workflow for synthesis.
Potential Applications in Drug Development and Research
While specific studies on 4,5-dimethyl-2-methoxyphenol are limited, the broader class of 2-methoxyphenols exhibits significant biological activities, suggesting potential avenues of research for this particular isomer.
Antioxidant and Anti-inflammatory Properties
2-Methoxyphenols are recognized for their antioxidant properties.[3][4] They can act as radical scavengers, a mechanism that is crucial in mitigating oxidative stress, a key factor in the pathophysiology of numerous diseases.[5]
Furthermore, many 2-methoxyphenols have demonstrated anti-inflammatory activity.[3][4] This is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[3][6][7][8] The potential of 4,5-dimethyl-2-methoxyphenol as a selective COX-2 inhibitor warrants further investigation.
Caption: Hypothesized inhibition of the COX-2 pathway by 4,5-dimethyl-2-methoxyphenol.
Building Block for Bioactive Molecules
4-Substituted-2-methoxyphenols serve as valuable building blocks for the synthesis of more complex bioactive molecules, such as hydroxylated biphenyls, which have shown antitumoral activity.[9] The specific substitution pattern of 4,5-dimethyl-2-methoxyphenol could be leveraged to create novel compounds with unique pharmacological profiles. The methoxy group is a prevalent substituent in many natural product-derived drugs and can influence ligand-target binding, physicochemical properties, and ADME parameters.[10][11]
Analytical Methodologies
Accurate quantification and identification of 4,5-dimethyl-2-methoxyphenol are crucial for research and quality control. While a specific validated method for this compound is not widely published, methods for similar phenolic compounds can be adapted.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the analysis of phenolic compounds.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for pH adjustment).
Chromatographic Conditions (General):
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid, e.g., 0.1% formic acid, for better peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
Sample Preparation:
-
Prepare a standard stock solution of the analyte in a suitable solvent like methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve or extract the sample in an appropriate solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[12]
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds.
Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for phenolic compounds (e.g., DB-5ms).
-
High-purity carrier gas (e.g., Helium).
-
Derivatizing agent (e.g., BSTFA) may be required to improve volatility and peak shape.
GC-MS Conditions (General):
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas Flow: Constant flow, e.g., 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) is common.
-
MS Scan Range: A mass range appropriate for the analyte and its expected fragments.
Sample Preparation:
-
Prepare a standard stock solution in a volatile solvent (e.g., methanol or acetone).
-
Prepare calibration standards by dilution.
-
Extract the analyte from the sample matrix using a suitable solvent.
-
If necessary, derivatize the standards and samples to increase volatility.
-
Inject the prepared sample into the GC-MS system.
Caption: General analytical workflows for HPLC and GC-MS.
Conclusion and Future Directions
4,5-Dimethyl-2-methoxyphenol represents an intriguing molecule within the broader class of biologically active methoxyphenols. While specific research on this isomer is not abundant, its structural features suggest a strong potential for applications in drug discovery, particularly in the areas of anti-inflammatory and antioxidant therapies. The synthetic and analytical protocols outlined in this guide for related compounds provide a solid foundation for researchers to begin their investigations into the unique properties and potential applications of 4,5-dimethyl-2-methoxyphenol. Future research should focus on developing specific synthesis and analytical methods, as well as conducting in-depth biological assays to fully elucidate its pharmacological profile.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. libir.josai.ac.jp [libir.josai.ac.jp]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Cox-2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. padproject.nd.edu [padproject.nd.edu]
